

An In-depth Technical Guide to 4-(tert-Butyl)-2-iodophenol

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Compound of Interest

Compound Name: 4-(tert-Butyl)-2-iodophenol

Cat. No.: B1277556

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for **4-(tert-Butyl)-2-iodophenol**. The information is structured to be a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Identity and Nomenclature

The compound with the common name **4-(tert-Butyl)-2-iodophenol** is systematically named under IUPAC nomenclature. Its identity is further clarified by its CAS registry number and various chemical identifiers.

The accepted IUPAC name for this compound is 4-tert-butyl-2-iodophenol.

Synonyms:

- 2-Iodo-4-tert-butylphenol[1]
- 4-(1,1-dimethylethyl)-2-iodophenol[1]
- 1-(tert-Butyl)-4-hydroxy-3-iodobenzene[1]

Physicochemical Properties

A summary of the key physicochemical properties for 4-tert-butyl-2-iodophenol is presented below. This data is essential for understanding its behavior in experimental settings.

Property	Value	Reference
CAS Number	38941-98-9	[2]
Molecular Formula	C ₁₀ H ₁₃ IO	[1][2]
Molecular Weight	276.11 g/mol	[1][2]
Physical Form	Liquid or Solid	[1]
Purity	95% - 96%	[1]
InChI Key	DTNQNHHSVJPDGS- UHFFFAOYSA-N	[1]

Synthesis Protocol

The following section details a general experimental protocol for the synthesis of **4-(tert-Butyl)-2-iodophenol** from its precursor, 4-tert-butylphenol.

Objective: To synthesize **4-(tert-Butyl)-2-iodophenol** via iodination of 4-tert-butylphenol.

Materials:

- 4-tert-butylphenol (133 mmol)
- Acetic acid (100 mL)
- Iodine monochloride (154 mmol)
- Aqueous sodium bisulfite
- Dichloromethane
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate

- Nitrogen gas supply
- 300 mL reactor with reflux condenser

Procedure:

- Reaction Setup: The 300 mL reactor is thoroughly dried and purged with nitrogen gas.[\[2\]](#)
- Charging the Reactor: 20.0 g (133 mmol) of 4-tert-butylphenol and 100 mL of acetic acid are added to the reactor.[\[2\]](#)
- Addition of Iodinating Agent: 25.0 g (154 mmol) of iodine monochloride is subsequently added to the mixture.[\[2\]](#)
- Reflux: The reaction mixture is heated to 120°C and maintained at reflux for 7.5 hours.[\[2\]](#)
- Quenching: Upon completion, the reaction is cooled and quenched by the addition of aqueous sodium bisulfite.[\[2\]](#)
- Extraction: The reaction mixture is extracted with dichloromethane. The resulting organic phase is washed with a saturated aqueous sodium bicarbonate solution.[\[2\]](#)
- Drying and Isolation: The organic layer is dried over anhydrous magnesium sulfate. The desiccant is removed by filtration, and the solvent is removed from the filtrate by distillation.[\[2\]](#)
- Purification: The crude product is purified by silica gel column chromatography to yield the final product as a reddish-brown solid.[\[2\]](#)

Biological Activity and Signaling Pathways

Extensive searches for biological activity, associated signaling pathways, and in-depth experimental data for **4-(tert-Butyl)-2-iodophenol** did not yield significant results. The available literature primarily focuses on its synthesis and basic chemical properties.

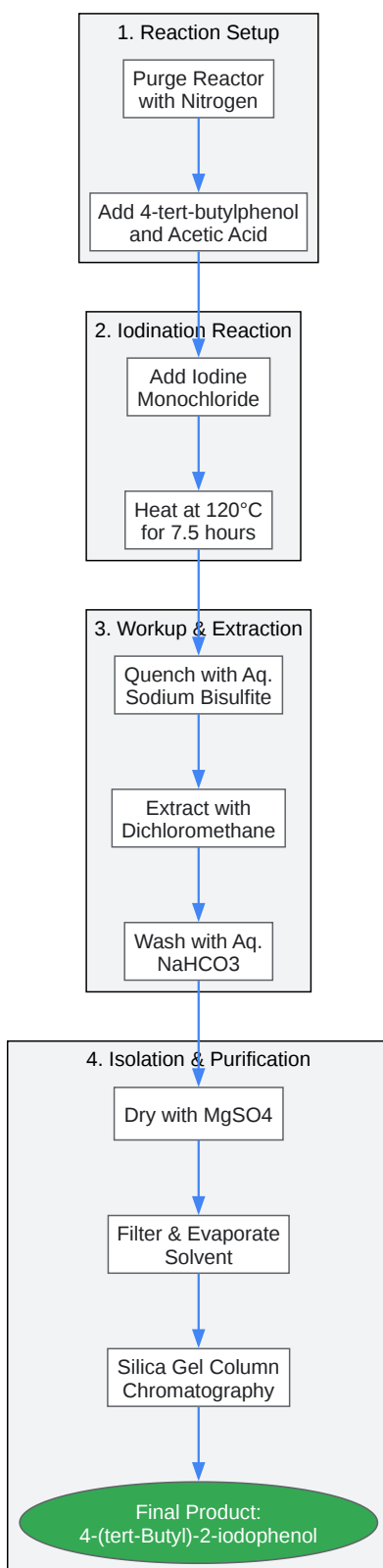
However, a structurally related compound, 2,4-Di-tert-butylphenol (2,4-DTBP), is a well-documented secondary metabolite found in various organisms and exhibits a broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, anticancer, and

antimicrobial properties.[3][4][5] The mechanisms for 2,4-DTBP often involve the modulation of key signaling pathways, such as the induction of apoptosis in cancer cells through the intrinsic pathway involving p53 and caspases.[3]

It is crucial for researchers to note that this activity profile belongs to 2,4-Di-tert-butylphenol and should not be extrapolated to **4-(tert-Butyl)-2-iodophenol** without specific experimental validation.

Visualized Experimental Workflow

As no signaling pathways for the target compound could be identified, the following diagram illustrates the experimental workflow for its chemical synthesis.



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Caption: Synthesis workflow for **4-(tert-Butyl)-2-iodophenol**.

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